18:1 Diether PC, 1,2-di-O-(9Z-octadecenyl)-sn-glycero-3-phosphocholine, chloroform

Vue d'ensemble

Description

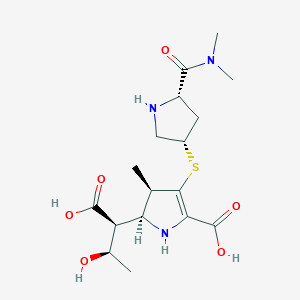

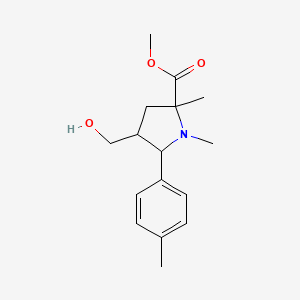

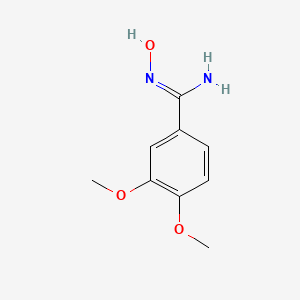

18:1 Diether PC (phosphocholine) is a class of glycerophospholipids that has two octadecene chains attached to the sn-1 and sn-2 positions of the glycerol backbone by ether bonds. It has choline as the alcohol moiety, attached to the phosphate group.

Applications De Recherche Scientifique

Lipid Analysis and Metabolic Disease Research :

- A study developed a high-resolution LC-MS method that monitors major lipid classes, including 18:1 Diether PC, in biospecimens. This method aids in understanding the role of trans fats in biological lipids, which is crucial in the context of metabolic diseases (Bird et al., 2012).

Atherosclerosis and Cardiovascular Studies :

- Research has utilized 18F-FDG PET/CT scans to study atherogenesis in mice, correlating 18F-FDG uptake with gene expression of key markers of atherosclerosis. This approach has implications in understanding the role of lipids like 18:1 Diether PC in atherosclerosis (Hag et al., 2012).

Free Radical Chemistry and Model Compound Studies :

- Investigations into free radical addition reactions of hexafluoropropene to diethers, including compounds similar to 18:1 Diether PC, have been conducted. These studies offer insights into the reactivity and stability of such lipids under oxidative stress (Chambers et al., 1999).

Dietary Influences on Lipid Profiles :

- Research on the effects of diets on lipid profiles has been conducted, illustrating how dietary choices can influence the levels of specific phospholipids, including 18:1 Diether PC, in biological systems (Miao et al., 2016).

Biological Activity and Anti-Obesity Effects :

- A study on lentil mutant lines discovered bioactive components, including phosphatidylcholine derivatives like 18:1 Diether PC, which exhibited potential anti-obesity effects in a high-fat diet-induced obese mouse model (Han et al., 2021).

Pharmacological and Molecular Research :

- Investigations into oxidative esterification of alcohols to diether-esters have implications for synthesizing novel compounds with potential biological activity. This research can inform the development of derivatives of compounds like 18:1 Diether PC (Viana et al., 2016).

Dyslipidemia and Atherosclerosis :

- Lipidomic studies on ApoE-/- mice fed a high-fat diet reveal changes in lipid species, including 18:1 Diether PC, highlighting their role in the pathological process of atherosclerosis and dyslipidemia (Chen et al., 2017).

Inflammation and Disease Pathogenesis :

- The role of interleukin-18 in atherosclerotic plaque instability has been studied, suggesting a major role for this cytokine in plaque destabilization, which could be influenced by lipid profiles including 18:1 Diether PC (Mallat et al., 2001).

Propriétés

IUPAC Name |

[(2R)-2,3-bis[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-48-42-44(43-51-52(46,47)50-41-38-45(3,4)5)49-40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,44H,6-19,24-43H2,1-5H3/b22-20-,23-21-/t44-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPWQIKZHBYIEY-PXCYNBOKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

18:1 Diether PC, 1,2-di-O-(9Z-octadecenyl)-sn-glycero-3-phosphocholine, chloroform | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

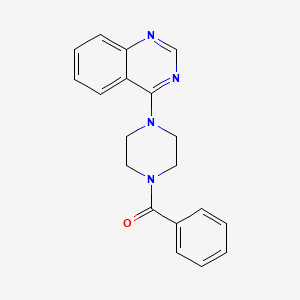

![3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3078707.png)